molecular formula C14H20N2O2 B1319253 Benzyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 217972-87-7

Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B1319253
CAS No.: 217972-87-7
M. Wt: 248.32 g/mol
InChI Key: DQUGXUOXPVSJFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chemical compound that has been synthesized and characterized for research purposes. Studies have described its preparation methods and analytical data, including its structure confirmation using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.


Molecular Structure Analysis

The molecular weight of this compound is 248.32 . The InChI code is 1S/C14H20N2O2/c1-12-7-9-16 (10-8-15-12)14 (17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 .


Physical and Chemical Properties Analysis

The physical form of this compound is a liquid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Microwave-Assisted Synthesis

Benzyl 5-methyl-1,4-diazepane-1-carboxylate derivatives can be synthesized using microwave irradiation, offering a rapid and efficient method for producing these compounds. This approach leads to good yields, demonstrating its potential in the synthesis of 1,4-diazepane derivatives (Wlodarczyk et al., 2007).

Synthesis of Key Intermediates

The compound has been utilized in the practical synthesis of key intermediates for Rho-kinase inhibitors. This process is significant for large-scale production, emphasizing its importance in medicinal chemistry (Gomi et al., 2012).

σ1 Receptor Ligand Development

This compound derivatives have been explored in the synthesis of σ1 receptor ligands. These studies contribute to understanding the receptor's pharmacophore models and potential therapeutic applications (Fanter et al., 2017).

Catalytic Applications

This compound has been involved in studies exploring the catalytic abilities of complexes, such as in olefin epoxidation reactions. These studies highlight the potential of this compound derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).

Antimicrobial and Anticancer Applications

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. This research underscores the compound's potential in developing new therapeutic agents (Shankar et al., 2016).

Human Chymase Inhibition

Derivatives have been developed as human chymase inhibitors, with oral efficacy demonstrated in a mouse model of chronic dermatitis. This signifies its relevance in developing treatments for inflammatory conditions (Maruoka et al., 2007).

Safety and Hazards

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or vapor, not getting the substance in eyes, on skin, or on clothing, and storing the container tightly closed .

Properties

IUPAC Name

benzyl 5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUGXUOXPVSJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591077
Record name Benzyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217972-87-7
Record name Benzyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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